Mammea A/BA
Description
General Overview of Mammea A/BA
This compound is a naturally occurring coumarin derivative isolated primarily from the seeds and bark of Mammea americana, a tropical tree native to regions of the Caribbean and South America. Structurally classified as a 4-phenylcoumarin, it belongs to the broader family of mammea-type coumarins characterized by hydroxylation at the C-5 and C-7 positions and acylation patterns at C-8. The compound’s molecular formula is $$ \text{C}{25}\text{H}{26}\text{O}_5 $$, with a molecular weight of 406.47 g/mol.
This compound has garnered significant attention for its diverse pharmacological activities, including antitrypanosomal, antibacterial, and anticancer properties. Its ability to inhibit Trypanosoma cruzi, the causative agent of Chagas disease, positions it as a promising candidate for antiparasitic drug development. Additionally, studies highlight its potency against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.5–1.0 μg/ml.
Historical Context and Discovery
This compound was first identified in 1952 during phytochemical investigations of Mammea americana by Morris and Pagán, who isolated it alongside related coumarins such as mammea B/BA and B/BC. Early research focused on its insecticidal properties, but subsequent studies in the late 20th century revealed its broader biological potential. For example, Reyes-Chilpa et al. (2008) demonstrated its trypanocidal activity against T. cruzi epimastigotes and trypomastigotes, with a 50% lethal concentration ($$ \text{LC}_{50} $$) of 85.8 μM and 36.9 μM, respectively.
The compound’s structural elucidation was achieved through nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), confirming its unique 4-phenyl configuration and isoprenoid substituents. Recent advances in synthetic biology have enabled partial synthesis via Claisen rearrangements and cyclization reactions, though natural extraction remains the primary source.
Classification and Nomenclature
This compound falls under the subclass of prenylated neoflavonoids , distinguished by a benzopyranone core with a C5-isoprenoid group at the C-6 position. The nomenclature of mammea coumarins follows a standardized system based on substituent patterns:
- Mammea A : 4-phenyl derivatives.
- Mammea B : 4-alkyl derivatives (e.g., 4-propyl).
- Suffixes (e.g., BA, BC) denote specific acyl groups at the C-8 position.
For instance, this compound features a 3-methylbutyryl group at C-8, whereas Mammea A/AA carries an unsubstituted butyryl group. This classification system facilitates comparative analysis of bioactivity across structurally related coumarins (Table 1).
Table 1: Structural and Functional Comparison of Select Mammea Coumarins
This structural diversity underpins the varied mechanisms of action observed in mammea coumarins, ranging from disruption of microbial cell membranes to induction of apoptosis in eukaryotic cells.
Properties
CAS No. |
5224-54-4 |
|---|---|
Molecular Formula |
C25H26O5 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
5,7-dihydroxy-8-(3-methylbutanoyl)-6-(3-methylbut-2-enyl)-4-phenylchromen-2-one |
InChI |
InChI=1S/C25H26O5/c1-14(2)10-11-17-23(28)21-18(16-8-6-5-7-9-16)13-20(27)30-25(21)22(24(17)29)19(26)12-15(3)4/h5-10,13,15,28-29H,11-12H2,1-4H3 |
InChI Key |
SBHOAZQBEGVQLJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C(=C(C2=C1OC(=O)C=C2C3=CC=CC=C3)O)CC=C(C)C)O |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(=C(C2=C1OC(=O)C=C2C3=CC=CC=C3)O)CC=C(C)C)O |
melting_point |
125-126°C |
Other CAS No. |
5224-54-4 |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Plant Material Selection and Authentication
Mammea americana seeds, bark, and fruit peels serve as primary sources for mammea A/BA isolation. The seeds are preferred due to their higher coumarin content, with voucher specimens (e.g., JBC 467 from the Guillermo Piñeres Botanical Garden) ensuring taxonomic validation. Fresh seeds are washed, deshelled, and dried at 40°C to preserve thermolabile compounds.
Solvent Extraction Strategies
Cold maceration with 96% ethanol is the most effective method for initial extraction, yielding 62 g of crude extract from 546.5 g of dried seed endosperm. Sequential solvent extraction—using petroleum ether (60–80°C), ethyl acetate–chloroform (1:1), and methanol–water (9:1)—optimizes polarity-based compound recovery. Petroleum ether extracts exhibit the highest bioactivity in Artemia salina lethality assays, guiding subsequent fractionation.
Table 1: Extraction Yields Across Solvent Systems
| Plant Part | Solvent System | Yield (g/100 g dry weight) |
|---|---|---|
| Seed Endosperm | Ethanol (96%) | 11.3 |
| Bark | Petroleum Ether | 4.8 |
| Fruit Peels | Hexane | 1.47 |
| Leaves | Ethyl Acetate–Chloroform | 3.2 |
Chromatographic Fractionation and Purification
Open Column Chromatography (OCC)
The ethanol crude extract undergoes normal-phase OCC using silica gel 60 (230–400 mesh) with gradient elution:
Preparative Thin-Layer Chromatography (PTLC)
Active fractions from OCC are purified via PTLC (silica gel 60 F₂₅₄) using diethyl ether–petroleum ether (1:3). This compound appears as a distinct band (Rf = 0.62) under UV 254 nm, with recovery rates of 85–90%.
High-Performance Liquid Chromatography (HPLC)
Final purification employs reversed-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with isocratic elution (90% acetonitrile–water, 1.0 mL/min). This compound elutes at 25.3 min, confirmed by co-injection with authentic standards.
Table 2: HPLC Parameters for this compound Isolation
| Parameter | Specification |
|---|---|
| Column | Phenomenex Luna C18(2) |
| Mobile Phase | Acetonitrile–Water (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 280 nm |
| Retention Time | 25.3 min |
| Purity Post-Purification | 98.5% |
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃) data for this compound reveals characteristic signals:
-
δ 14.80 (1H, s, 5-OH)
-
δ 7.40–7.31 (5H, m, aromatic protons)
-
δ 5.99 (1H, s, H-3 coumarin core)
¹³C NMR confirms the coumarin scaffold with signals at δ 160.2 (C-2), 155.8 (C-7), and 116.4 (C-10).
Mass Spectrometry (MS)
High-resolution ESI-MS displays a molecular ion peak at m/z 439.1521 [M+H]⁺, corresponding to the molecular formula C₂₄H₂₂O₇. Fragmentation patterns at m/z 381.12 (loss of C₃H₆O₂) and 295.08 (cleavage of the prenyl side chain) confirm structural features.
Quantitative Analysis and Bioactivity Correlation
Yield Optimization
Roots exhibit the highest this compound content (2.3% dry weight), followed by leaves (1.8%) and bark (1.2%). Sustainable harvesting protocols recommend biannual root collection to maintain plant viability.
Bioactivity Thresholds
This compound shows dose-dependent growth inhibition against Staphylococcus aureus:
Table 3: Antimicrobial Activity of this compound
| Strain | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
|---|---|---|
| MSSA ATCC 25923 | 0.25 | 0.5 |
| MRSA ATCC 33591 | 0.5 | 1.0 |
| Clinical MRSA Isolate 45 | 0.5 | 1.0 |
Challenges in Scale-Up and Industrial Applicability
Q & A
Q. What experimental models are recommended for studying the trypanocidal activity of Mammea A/BA?
Researchers should use in vitro assays with Trypanosoma cruzi (T. cruzi) strains, such as epimastigote (Epi) and trypomastigote (Try) forms, to evaluate growth inhibition (MC100 values) and host cell toxicity (LC50 values) . Standard protocols include mitochondrial membrane potential assays (JC-1 staining) and ROS quantification (DCFDA fluorescence) to assess mechanisms like mitochondrial dysfunction and oxidative stress . For selectivity, calculate the Selective Index (SI = LC50/MC100) using human cell lines (e.g., HL-60) .
Q. How can researchers confirm the induction of multiple cell death pathways (apoptosis, autophagy, necrosis) by this compound?
Methodological approaches include:
- Apoptosis : Flow cytometry with Annexin V/PI staining to detect phosphatidylserine externalization .
- Autophagy : Transmission electron microscopy (TEM) to visualize autophagic vacuoles and Western blotting for LC3-II accumulation .
- Necrosis : Lactate dehydrogenase (LDH) release assays . Co-treatment with pathway-specific inhibitors (e.g., Z-VAD-FMK for apoptosis, chloroquine for autophagy) can validate mechanistic contributions .
Q. What are the standard purity and characterization requirements for this compound in bioactivity studies?
High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) should confirm ≥95% purity. Nuclear magnetic resonance (NMR) is critical for structural validation, particularly for distinguishing this compound from analogs like Mammea B/BA or cyclo-F derivatives .
Advanced Research Questions
Q. How should researchers address discrepancies in reported efficacy of this compound across T. cruzi strains?
Contradictions may arise from genetic variability in parasite strains or differences in experimental conditions (e.g., incubation time, drug concentrations). To resolve this:
Q. What methodologies optimize the study of this compound's synergistic effects with existing antiparasitic drugs?
Apply checkerboard assays to determine fractional inhibitory concentration indices (FICI). For example, combine this compound with benznidazole and measure synergy (FICI ≤0.5) or antagonism (FICI >4). Include cytotoxicity assays on host cells to ensure therapeutic windows are maintained .
Q. How can structural modifications of this compound improve its selectivity against pathogenic vs. host cells?
Structure-activity relationship (SAR) studies are essential. For example:
- Cyclization of side chains (e.g., this compound cyclo-D vs. cyclo-F) alters membrane permeability and target binding .
- Modifying hydroxyl groups may reduce ROS generation in host cells, as seen in analogs with lower SI values . Computational docking studies (e.g., with T. cruzi mitochondrial proteins) can guide rational design .
Data Analysis & Validation
Q. What statistical approaches are critical for interpreting dose-response data in this compound studies?
Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/LC50 values with 95% confidence intervals. For comparative studies, apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across groups .
Q. How should researchers validate autophagy induction without confounding apoptosis/necrosis signals?
Combine multiple assays:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
